1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4. It is known for its unique structure, which includes a piperidine ring substituted with a methoxybenzoyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-methoxybenzoic acid.
Reaction Conditions: The piperidine is first reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(4-Methoxybenzoyl)piperidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromobenzoyl)piperidine-4-carboxylic acid: This compound has a bromine atom instead of a methoxy group, which can significantly alter its chemical and biological properties.
1-(4-Methylbenzoyl)piperidine-4-carboxylic acid: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVUKYYWCUUJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353323 |
Source
|
Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510739-83-0 |
Source
|
Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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